4-Chloro-2-hydrazinylbenzoic acid
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Overview
Description
4-Chloro-2-hydrazinylbenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol. It is known for its role in the study of benzofuroindole analogues as potent BKCa channel openers. This compound is characterized by its unique structure, which includes a chloro group and a hydrazinyl group attached to a benzoic acid core.
Biochemical Analysis
Biochemical Properties
It can be inferred that due to the presence of the hydrazine group, this compound may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Chemical Reactions Analysis
4-Chloro-2-hydrazinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-hydrazinylbenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the study of benzofuroindole analogues.
Biology: The compound’s ability to open BKCa channels makes it valuable in studying cellular processes regulated by these channels.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases involving BKCa channel dysfunction.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 4-chloro-2-hydrazinylbenzoic acid involves its interaction with BKCa channels. By binding to these channels, the compound modulates their activity, leading to changes in cellular ion flow and membrane potential. This modulation can affect various physiological processes, making the compound a valuable tool in both basic and applied research.
Comparison with Similar Compounds
4-Chloro-2-hydrazinylbenzoic acid can be compared to other compounds with similar structures or functions:
2-Hydrazinylbenzoic acid: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.
4-Chlorobenzoic acid: Lacks the hydrazinyl group, limiting its ability to participate in certain chemical reactions.
Benzofuroindole analogues: Share similar biological activity but differ in their structural complexity and specific interactions with BKCa channels.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-hydrazinylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-2-5(7(11)12)6(3-4)10-9/h1-3,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWPNZIFBRJDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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